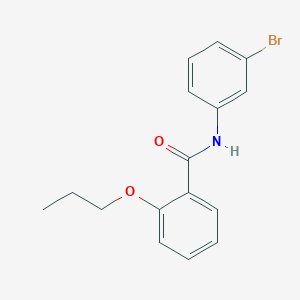

N-(3-bromophenyl)-2-propoxybenzamide

Descripción

N-(3-bromophenyl)-2-propoxybenzamide is a brominated benzamide derivative characterized by a propoxy group at the ortho-position of the benzamide core and a 3-bromophenyl substituent on the amide nitrogen. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the propoxy group enhances lipophilicity compared to shorter alkoxy chains like methoxy or ethoxy .

Propiedades

Fórmula molecular |

C16H16BrNO2 |

|---|---|

Peso molecular |

334.21 g/mol |

Nombre IUPAC |

N-(3-bromophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |

Clave InChI |

LNJSLEAAWFSQGF-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |

SMILES canónico |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-(2-nitrophenyl)-4-bromo-benzamide (Compound I)

Key Differences :

- Substituent Positions : Compound I features a nitro group at the ortho-position of the aniline ring and a bromine at the para-position of the benzamide core, unlike the meta-bromophenyl and ortho-propoxy groups in the target compound .

- Electronic Effects : The nitro group in Compound I is a strong electron-withdrawing group, reducing electron density on the aromatic ring. In contrast, the propoxy group in N-(3-bromophenyl)-2-propoxybenzamide is electron-donating, altering reactivity in substitution reactions.

3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Key Differences :

- Backbone Structure : This compound has a branched propanamide backbone with hydroxyl and methyl groups at C2, distinguishing it from the planar benzamide core of the target compound .

- Substituent Complexity : The presence of trifluoromethyl and nitro groups on the phenyl ring enhances its electron-deficient character compared to the simpler 3-bromophenyl group in N-(3-bromophenyl)-2-propoxybenzamide.

N,N-dimethyl-2-propoxybenzamide (3k)

Key Differences :

- Amide Substitution : The dimethylamine group in 3k replaces the 3-bromophenyl group in the target compound, eliminating steric hindrance and altering electronic interactions.

- Lipophilicity : The absence of bromine in 3k reduces molecular weight (MW = 207.3 g/mol) compared to N-(3-bromophenyl)-2-propoxybenzamide (MW = 318.2 g/mol).

- Synthetic Utility : 3k is often used as a precursor in Suzuki-Miyaura coupling reactions, whereas brominated analogs like the target compound are more likely to participate in nucleophilic aromatic substitutions .

Data Table: Comparative Analysis of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| N-(3-bromophenyl)-2-propoxybenzamide | C₁₆H₁₆BrNO₂ | 318.2 | 3-bromophenyl (amide N), 2-propoxy (benzamide) | High lipophilicity, moderate reactivity |

| N-(2-nitrophenyl)-4-bromo-benzamide | C₁₃H₉BrN₂O₃ | 321.1 | 2-nitrophenyl (amide N), 4-bromo (benzamide) | Electron-deficient, crystalline polymorphism |

| 3k (N,N-dimethyl-2-propoxybenzamide) | C₁₂H₁₇NO₂ | 207.3 | N,N-dimethyl (amide), 2-propoxy (benzamide) | Low steric hindrance, synthetic versatility |

| 3-Bromo-2-hydroxy-2-methyl-N-[...] | C₁₁H₁₀BrF₃N₂O₄ | 385.1 | 4-nitro-3-(trifluoromethyl)phenyl, 3-bromo-2-hydroxy-2-methyl (propanamide) | High hydrophobicity, hydrogen-bond donor |

Research Findings and Implications

- Synthetic Accessibility : N-(3-bromophenyl)-2-propoxybenzamide can be synthesized via nucleophilic acyl substitution, similar to Compound I . However, the propoxy group requires longer reaction times compared to methoxy analogs due to steric effects.

- Biological Relevance : Brominated benzamides are explored as kinase inhibitors, where the bromine atom’s position (meta vs. para) significantly affects target binding affinity. The meta-bromo configuration in the target compound may reduce off-target interactions compared to para-substituted analogs .

- Material Science Applications : The propoxy group enhances thermal stability in polymeric matrices compared to shorter alkoxy chains, as observed in analogs like 3k .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.